[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride
[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride
CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases.
Brand Name:
Vulcanchem
CAS No.:
183488-70-2
VCID:
VC0523174
InChI:
InChI=1S/C36H40N6O6.ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);1H/t23-,26+,35-,36-;/m0./s1
SMILES:
CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl
Molecular Formula:
C36H41ClN6O6
Molecular Weight:
689.2 g/mol
[(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;dihydrochloride
CAS No.: 183488-70-2
Cat. No.: VC0523174
Molecular Formula: C36H41ClN6O6
Molecular Weight: 689.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | CEP-2563 is a prodrug of CEP-751 (KT-6587) as antitumor agent, inhibiting protein kinases. |
|---|---|
| CAS No. | 183488-70-2 |
| Molecular Formula | C36H41ClN6O6 |
| Molecular Weight | 689.2 g/mol |
| IUPAC Name | [(15S,16S,18R)-16-methoxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-16-yl]methyl 3-[[(2S)-2,6-diaminohexanoyl]amino]propanoate;hydrochloride |
| Standard InChI | InChI=1S/C36H40N6O6.ClH/c1-35-36(46-2,19-47-27(43)14-16-39-33(44)23(38)11-7-8-15-37)17-26(48-35)41-24-12-5-3-9-20(24)29-30-22(18-40-34(30)45)28-21-10-4-6-13-25(21)42(35)32(28)31(29)41;/h3-6,9-10,12-13,23,26H,7-8,11,14-19,37-38H2,1-2H3,(H,39,44)(H,40,45);1H/t23-,26+,35-,36-;/m0./s1 |
| Standard InChI Key | QKLKDMAAECRODY-PKBXQTAKSA-N |
| Isomeric SMILES | C[C@@]12[C@](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)[C@H](CCCCN)N)OC.Cl |
| SMILES | CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl.Cl |
| Canonical SMILES | CC12C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)(COC(=O)CCNC(=O)C(CCCCN)N)OC.Cl |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator